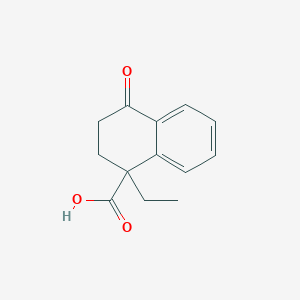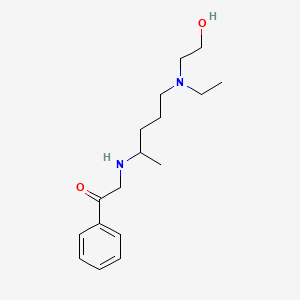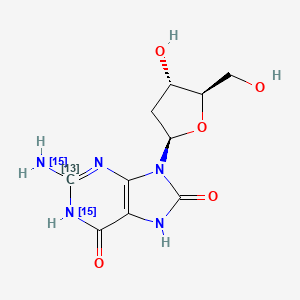
8-Oxo-2'-deoxyguanosine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-2’-deoxyguanosine-13C,15N2 is a labeled analogue of 8-Oxo-2’-deoxyguanosine, a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis. This compound is used in various scientific research applications to study oxidative damage to DNA and its implications in different biological processes.
Analyse Chemischer Reaktionen
8-Oxo-2’-deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8-Oxo-2’-deoxyguanosine can lead to the formation of highly reactive intermediates that form covalent adducts with nucleophiles .
Wissenschaftliche Forschungsanwendungen
8-Oxo-2’-deoxyguanosine-13C,15N2 is widely used in scientific research to study DNA damage and repair mechanisms. It is employed in stable isotope dilution mass spectrometry (SID-MS) techniques for accurate quantification of endogenous 8-Oxo-2’-deoxyguanosine levels in biological samples . This compound is also used to investigate the extent of oxidative damage to DNA under various conditions, providing insights into the pathogenesis of diseases such as cancer. Additionally, it can induce differentiation of Friend murine erythroleukemia cells in vitro .
Wirkmechanismus
The mechanism of action of 8-Oxo-2’-deoxyguanosine-13C,15N2 involves its incorporation into DNA, where it serves as a marker for oxidative damage. The compound interacts with molecular targets such as DNA repair enzymes, which recognize and excise the damaged base. This process is crucial for maintaining genomic stability and preventing mutagenesis . The pathways involved in the repair of 8-Oxo-2’-deoxyguanosine include base excision repair (BER) and nucleotide excision repair (NER) mechanisms .
Vergleich Mit ähnlichen Verbindungen
8-Oxo-2’-deoxyguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems. Similar compounds include 8-Hydroxy-2’-deoxyguanosine-13C,15N2 and 8-Oxo-7,8-dihydrodeoxyguanosine-13C,15N2. These compounds share similar properties and applications but differ in their specific isotopic labeling and structural features.
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i9+1,11+1,14+1 |
InChI-Schlüssel |
HCAJQHYUCKICQH-IGIGZOEWSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])NC2=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


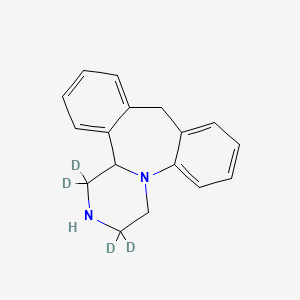
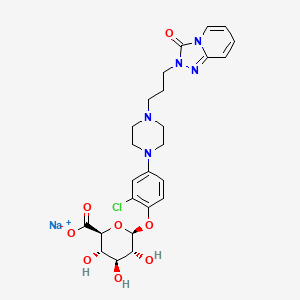


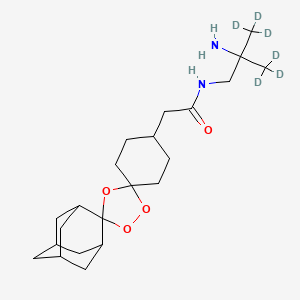
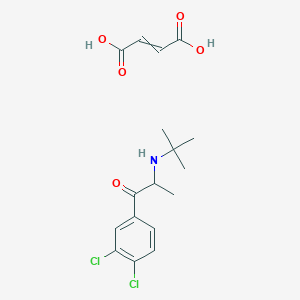
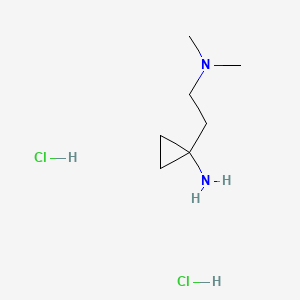

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
